molecular formula C23H26N2O4 B12750529 4R-Hydroxy solifenacin N1-oxide CAS No. 861998-78-9

4R-Hydroxy solifenacin N1-oxide

Cat. No.: B12750529
CAS No.: 861998-78-9
M. Wt: 394.5 g/mol
InChI Key: HKJBKWXZULCCEK-RJZLZWFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4R-Hydroxy solifenacin N1-oxide is a metabolite of solifenacin, a muscarinic receptor antagonist used primarily to treat overactive bladder. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP3A4, CYP1A1, and CYP2D6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4R-Hydroxy solifenacin N1-oxide involves the N-oxidation of the quinuclidine ring and 4R-hydroxylation of the tetrahydroisoquinoline ring of solifenacin . The reaction conditions typically involve the use of cytochrome P450 enzymes in the presence of appropriate cofactors and substrates.

Industrial Production Methods

Scientific Research Applications

Properties

CAS No.

861998-78-9

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C23H26N2O4/c26-20-14-24(23(27)29-21-15-25(28)12-10-16(21)11-13-25)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t16?,20-,21-,22-,25?/m0/s1

InChI Key

HKJBKWXZULCCEK-RJZLZWFVSA-N

Isomeric SMILES

C1C[N+]2(CCC1[C@H](C2)OC(=O)N3C[C@@H](C4=CC=CC=C4[C@@H]3C5=CC=CC=C5)O)[O-]

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.